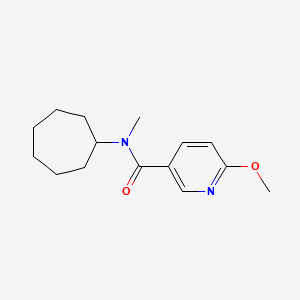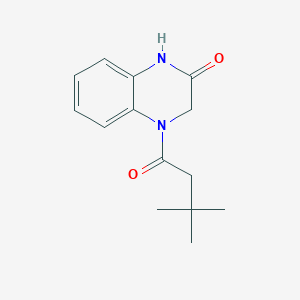![molecular formula C21H20N2O3 B7505139 1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione, also known as MDL-101,002 or MPD, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MPD is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Studies have shown that MPD has a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as improve cognitive function and memory in mice. MPD has also been shown to protect against oxidative stress and apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that MPD is a relatively new compound and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research on MPD. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a radioprotective agent in cancer treatment. Further studies are also needed to fully understand the mechanism of action of MPD and its effects on different neurotransmitters and enzymes.
Synthesemethoden
The synthesis of MPD involves the reaction of 4-(2-methyl-2,3-dihydroindole-1-carbonyl)benzaldehyde with pyrrolidine-2,5-dione in the presence of a catalyst. The resulting compound, MPD, is a white crystalline powder with a melting point of 196-198°C.
Wissenschaftliche Forschungsanwendungen
MPD has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. MPD has also been investigated for its potential use as a radioprotective agent in cancer treatment.
Eigenschaften
IUPAC Name |
1-[[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-12-17-4-2-3-5-18(17)23(14)21(26)16-8-6-15(7-9-16)13-22-19(24)10-11-20(22)25/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGDWPTIVQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)




![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)




